molecular formula C18H28N2OS B14477762 Benzamide, p-butoxy-N-(2-piperidinoethyl)thio- CAS No. 72004-15-0

Benzamide, p-butoxy-N-(2-piperidinoethyl)thio-

Cat. No.: B14477762
CAS No.: 72004-15-0
M. Wt: 320.5 g/mol
InChI Key: YZSNKHPMRPIHNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, p-butoxy-N-(2-piperidinoethyl)thio- is a complex organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid and are known for their diverse applications in medicinal chemistry and industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, p-butoxy-N-(2-piperidinoethyl)thio- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the reaction of benzoic acid with ammonia or an amine to form benzamide.

    Introduction of the Piperidinoethyl Group: The benzamide is then reacted with 2-chloroethylpiperidine under basic conditions to introduce the piperidinoethyl group.

    Addition of the Butoxy Group: Finally, the compound is treated with butyl bromide in the presence of a base to introduce the butoxy group at the para position.

Industrial Production Methods

Industrial production of Benzamide, p-butoxy-N-(2-piperidinoethyl)thio- follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzamide, p-butoxy-N-(2-piperidinoethyl)thio- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperidinoethyl group, where nucleophiles replace the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, nucleophiles like amines or thiols, and bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and carboxylic acids.

    Reduction: Amines, alcohols, and hydrocarbons.

    Substitution: Various substituted benzamides and derivatives.

Scientific Research Applications

Benzamide, p-butoxy-N-(2-piperidinoethyl)thio- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory, analgesic, or antipsychotic agent.

    Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of Benzamide, p-butoxy-N-(2-piperidinoethyl)thio- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, neurotransmission, or cellular metabolism, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethenzamide: An analgesic with a similar benzamide core.

    Moclobemide: An antidepressant that shares structural similarities.

    Metoclopramide: An antiemetic and prokinetic agent with a related chemical structure.

Uniqueness

Benzamide, p-butoxy-N-(2-piperidinoethyl)thio- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its piperidinoethyl and butoxy substituents differentiate it from other benzamides, potentially leading to novel applications and therapeutic benefits.

Properties

CAS No.

72004-15-0

Molecular Formula

C18H28N2OS

Molecular Weight

320.5 g/mol

IUPAC Name

4-butoxy-N-(2-piperidin-1-ylethyl)benzenecarbothioamide

InChI

InChI=1S/C18H28N2OS/c1-2-3-15-21-17-9-7-16(8-10-17)18(22)19-11-14-20-12-5-4-6-13-20/h7-10H,2-6,11-15H2,1H3,(H,19,22)

InChI Key

YZSNKHPMRPIHNQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=S)NCCN2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.